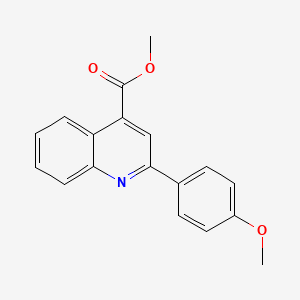

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Description

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C18H15NO3/c1-21-13-9-7-12(8-10-13)17-11-15(18(20)22-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3 |

InChI Key |

WXGONXJMILNNOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The dimethylamino group undergoes nucleophilic substitution under acidic or basic conditions:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aminoacetonitrile | Reflux in EtOH, 3 h | 3-(Cyanomethylamino) derivative | 81% | |

| Pyrazolidin-3-one | HCl catalysis, 12 h | N-substituted pyrazolidinone adduct | 40–83% |

Mechanistic Insight : Protonation of the dimethylamino group increases electrophilicity, enabling attack by nucleophiles like amines or cyanides. Stereochemistry at C2 and C3 directs product configuration .

Cycloaddition Reactions

The compound participates in [2+2] and [4+2] cycloadditions with electron-deficient dienophiles:

| Dienophile | Conditions | Product Type | Selectivity | Source |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | Reflux in anisole | endo/exo-Cycloadducts | endo > exo |

Example : Reaction with DMAD produces four diastereomers (e.g., 10/11a,b and 12/13a,b ), with endo-isomers dominating due to steric preferences .

Acid-Catalyzed Transformations

Under acidic conditions, the compound forms intermediates for further functionalization:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Bredereck’s reagent | Reflux, 6 h | 3-(Dimethylamino)propenoate | Precursor for esters |

Key Observation : Acid treatment facilitates enamine formation, enabling conjugate additions or esterifications .

Stereochemical Influence on Reactivity

The compound’s stereochemistry (e.g., 1R,2S,3R,4S configuration) critically impacts reaction pathways:

-

Endo preference : Stabilized by non-covalent interactions within the bicyclic framework .

-

Chiral centers : Dictate diastereoselectivity in cycloadditions and substitutions .

Analytical Characterization

Products are characterized using:

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-phenylquinoline-4-carboxylate

- 4-Methyl-2-quinolinol

- 4-Methylquinoline

Uniqueness

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and selectivity compared to other quinoline derivatives. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications .

Biological Activity

Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a methoxyphenyl group. This structure is pivotal for its biological activity, particularly its ability to intercalate with DNA, which may disrupt cellular functions and induce apoptosis in cancer cells.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds with similar structures have shown IC50 values ranging from 0.65 to 6.18 μM against MCF-7 breast cancer cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | ~3.39 |

| Doxorubicin | MCF-7 | 6.18 |

| Compound 11k (related structure) | α-glucosidase | 26.0 |

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA, potentially leading to strand breaks and apoptosis.

- Apoptosis Induction : Studies have shown that this compound can upregulate pro-apoptotic markers such as p53 and caspase-3, leading to programmed cell death in tumor cells .

3. Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Its derivatives have shown promise in inhibiting enzymes like α-glucosidase, which is relevant for diabetes management .

Case Studies

Case Study 1: Antileishmanial Activity

A study synthesized quinoline derivatives and evaluated their antileishmanial activity. The results indicated that certain derivatives exhibited significant inhibitory effects against Leishmania species, suggesting potential applications in treating parasitic infections .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and metabolic disorders .

Q & A

Basic: What are the established synthetic routes for Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via heterocyclization of substituted anthranilate derivatives. A common approach involves acylation of 4-methoxy-substituted precursors (e.g., methyl anthranilate) with methyl malonyl chloride in the presence of triethylamine, followed by cyclization under base-catalyzed conditions . Alternative routes include Friedländer or Gould–Jacob quinoline syntheses, where condensation of aminoketones with carbonyl derivatives forms the quinoline core . Reaction optimization often requires temperature control (100–120°C) and inert atmospheres to prevent side reactions.

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

Structural confirmation employs:

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds) .

- Spectroscopy :

- Mass spectrometry : Molecular ion ([M+H]⁺) matching the exact mass (C₁₉H₁₅NO₃: 305.28 g/mol) .

Advanced: How can crystallographic data contradictions be resolved during refinement?

Methodological Answer:

Data inconsistencies (e.g., high R-factors, residual electron density) require iterative refinement using SHELXL:

- Twinning analysis : Apply TWIN/BASF commands for twinned crystals .

- Disorder modeling : Split occupancy for disordered methoxyphenyl or ester groups using PART/SUMP instructions .

- Hydrogen bonding validation : Compare hydrogen atom positions with geometric parameters (e.g., O–H distances) and adjust using HFIX .

- Cross-validation : Use Free R-factor (R_free) to avoid overfitting .

Advanced: What strategies improve synthetic yield and purity for scale-up?

Methodological Answer:

- Catalytic optimization : Use triethylamine or DMAP to accelerate acylation/cyclization steps, reducing side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps, enabling gram-scale synthesis with >85% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity crystals (>98% HPLC) .

Basic: What spectroscopic benchmarks distinguish this compound from analogs?

Methodological Answer:

Key discriminators include:

- Methoxy group : A singlet at δ 3.8–4.0 ppm in ¹H NMR and δ 55–60 ppm in ¹³C NMR.

- Quinoline protons : Distinct multiplet patterns (δ 7.5–8.5 ppm) due to J-coupling in the aromatic system .

- Ester carbonyl : Strong IR absorption at ~1700 cm⁻¹ and a ¹³C NMR signal at δ 165–170 ppm .

- Mass fragmentation : Loss of COOCH₃ (60 Da) and methoxyphenyl (121 Da) in MS/MS spectra .

Advanced: How is the compound evaluated for biological activity in cancer research?

Methodological Answer:

- In vitro assays :

- Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with halogen) and compare activity .

- Molecular docking : Simulate interactions with targets (e.g., topoisomerase II) using AutoDock Vina, validated by crystallographic data .

Advanced: How do electronic effects of substituents influence reactivity in further derivatization?

Methodological Answer:

- Methoxy group : Electron-donating effect activates the quinoline ring for electrophilic substitution (e.g., nitration at C-5/C-7) .

- Ester group : Hydrolysis under basic conditions (NaOH/EtOH) yields the carboxylic acid, enabling amide coupling (EDC/HOBt) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity and transition-state energies for functionalization .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage : Protect from light in airtight containers under nitrogen at –20°C to prevent ester hydrolysis .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Quench reaction residues with dilute NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.